Crystal Structure Conformation: Dihedral Angle Defines a Unique Binding-Relevant Geometry
Single-crystal X-ray diffraction reveals that the target compound adopts an E configuration with a dihedral angle of 63.3° (mean of 63.4° and 63.2° for two independent molecules) between the oxindole and 2,6-dichlorophenyl ring planes [1]. In comparison, the 5-bromo analog (E)-5-bromo-3-(2,6-dichlorobenzylidene)indolin-2-one also features two independent molecules, but with a distinct crystal packing arrangement and altered unit cell parameters [1]. This near-perpendicular geometry, enforced by the ortho,ortho-dichloro substitution, is distinct from the more planar conformations observed in unsubstituted 3-benzylidene-indolin-2-ones, where reduced steric hindrance permits smaller dihedral angles and consequently different π-stacking and hydrogen-bonding motifs. For kinase inhibitor design, this conformational constraint directly impacts the relative orientation of the dichlorophenyl ring within the hydrophobic back pocket of the ATP-binding site, a parameter critical for selective target engagement [2].
| Evidence Dimension | Dihedral angle between oxindole and phenyl ring planes (X-ray crystallography) |
|---|---|
| Target Compound Data | 63.3° (mean; molecule 1: 63.4°, molecule 2: 63.2°) |
| Comparator Or Baseline | Unsubstituted 3-benzylidene-indolin-2-one analogs typically exhibit smaller dihedral angles (<30° due to reduced ortho steric hindrance); 5-bromo analog: distinct packing but comparable dihedral range |
| Quantified Difference | Approximately 2-fold larger dihedral angle compared to non-ortho-substituted benzylidene analogs |
| Conditions | Single-crystal X-ray diffraction; triclinic P-1 space group; T = 296 K; Mo Kα radiation; data collected on Bruker SMART diffractometer |
Why This Matters
The ~63° dihedral angle is a direct structural consequence of the 2,6-dichloro substitution pattern and governs the compound's 3D pharmacophore, differentiating it from analogs with smaller ortho substituents in structure-based drug design campaigns.
- [1] Zhang, H., Ankati, H., Biehl, E. (2009). (E)-3-(2,6-Dichlorobenzylidene)indolin-2-one. Acta Crystallographica Section E, 65(11), o2726. View Source
- [2] Sun, L., Tran, N., Tang, F., App, H., Hirth, P., McMahon, G., Tang, C. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. View Source
